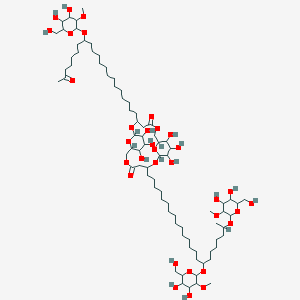

Cycloviracin B2

Description

Properties

CAS No. |

142382-46-5 |

|---|---|

Molecular Formula |

C83H150O33 |

Molecular Weight |

1676.1 g/mol |

IUPAC Name |

3-[16,22-bis[[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-oxohenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |

InChI |

InChI=1S/C83H150O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h52-61,64-86,90-101H,6-50H2,1-5H3 |

InChI Key |

XRRQVPARIZEWDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCC(CCCCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(=O)C)OC4C(C(C(C(O4)CO)O)O)OC)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC)OC6C(C(C(C(O6)CO)O)O)OC |

Synonyms |

cycloviracin B2 cycloviracin-B2 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Antiviral: A Technical Overview of Cycloviracin B2 and its Potential Against Herpes Simplex Virus 1

Therefore, this guide will provide a comprehensive overview of the known information on Cycloviracin B2, placed within the context of the HSV-1 life cycle and established antiviral research methodologies. To fulfill the structural and data presentation requirements of a technical whitepaper, this document will include illustrative tables, experimental protocols, and diagrams. These are presented as hypothetical examples to demonstrate standard practices in antiviral drug research and should not be interpreted as actual experimental data for this compound.

Introduction to this compound

Cycloviracin B1 and B2 are novel antiviral antibiotics produced by the bacterium Kibdelosporangium albatum.[1] These compounds are unique acylsaccharides and have demonstrated potent and specific antiviral activity against Herpes Simplex Virus 1 (HSV-1) in initial screenings.[1] While also exhibiting weak activity against Gram-positive bacteria, their primary therapeutic potential lies in their anti-herpetic properties.[1] The complex structure of these macrolides suggests a potentially novel mechanism of action, distinct from currently approved anti-HSV-1 therapies.

The Herpes Simplex Virus 1 (HSV-1) Life Cycle: A Landscape of Therapeutic Targets

Understanding the replicative cycle of HSV-1 is crucial for postulating and investigating the mechanism of action of any new antiviral agent. The cycle can be broadly categorized into several key stages, each presenting a potential target for inhibition.

-

Attachment and Entry: The virus initially attaches to the host cell surface via interactions between viral glycoproteins (gB, gC) and heparan sulfate proteoglycans. A more stable binding is mediated by glycoprotein D (gD) interacting with host cell receptors such as nectin-1 or Herpesvirus Entry Mediator (HVEM). This interaction triggers a conformational change in the viral glycoproteins, leading to the fusion of the viral envelope with the host cell membrane and the release of the viral capsid and tegument proteins into the cytoplasm.

-

Nuclear Targeting and Genome Release: The viral capsid is transported to the nucleus, where the viral DNA is released into the nucleoplasm.

-

Viral Gene Expression: The expression of viral genes occurs in a temporally regulated cascade:

-

Immediate-Early (α) genes: Transcribed by host RNA polymerase II, these genes encode regulatory proteins that are essential for the transcription of early and late genes.

-

Early (β) genes: These genes primarily encode enzymes required for viral DNA replication, including the viral DNA polymerase and thymidine kinase.

-

Late (γ) genes: Transcribed after the onset of viral DNA replication, these genes mainly encode structural proteins necessary for the assembly of new virions.

-

-

Viral DNA Replication: The viral genome is replicated in the nucleus by a complex of viral-encoded proteins.

-

Assembly and Egress: Newly synthesized viral capsids are assembled in the nucleus and are then enveloped by a lipid bilayer derived from the host cell's nuclear or Golgi membranes. Mature virions are then released from the cell.

Hypothetical Mechanism of Action of this compound

Given the absence of specific mechanistic data for this compound, we can hypothesize its potential modes of action based on the known targets of other anti-HSV-1 compounds. The unique acylsaccharide structure of this compound may enable it to interfere with viral processes through mechanisms distinct from nucleoside analogs like acyclovir.

Possible inhibitory actions could include:

-

Inhibition of Viral Entry: The large and complex structure of this compound might allow it to bind to viral glycoproteins or host cell receptors, thereby preventing viral attachment or membrane fusion.

-

Disruption of Viral DNA Replication: this compound could potentially inhibit key enzymes of the viral replication machinery, such as the helicase-primase complex or the DNA polymerase, through a non-nucleoside inhibitory mechanism.

-

Interference with Viral Assembly or Egress: The compound might disrupt the proper folding or interaction of viral structural proteins, or interfere with the process of envelopment and budding.

To elucidate the precise mechanism, a series of in vitro assays would be required. The following sections outline the standard experimental protocols and hypothetical data presentation for such an investigation.

Illustrative Quantitative Data for a Novel Anti-HSV-1 Compound

The following tables present hypothetical data for a compound, designated here as "Compound X," to illustrate how the antiviral activity of a substance like this compound would be quantified and presented.

Table 1: In Vitro Antiviral Activity of Compound X against HSV-1

| Cell Line | Virus Strain | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Vero | KOS | Plaque Reduction | 0.5 ± 0.1 | >100 | >200 |

| Vero | G207 | Plaque Reduction | 0.7 ± 0.2 | >100 | >142 |

| HFF | F | Viral Yield Reduction | 0.4 ± 0.1 | >100 | >250 |

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀

Table 2: Time-of-Addition Assay with Compound X

| Time of Addition (hours post-infection) | Viral Titer Reduction (%) | Putative Stage of Inhibition |

| -2 to 0 | 95 ± 5 | Attachment/Entry |

| 0 to 2 | 90 ± 8 | Post-entry, Pre-replication |

| 2 to 4 | 40 ± 10 | Early Replication |

| 4 to 8 | 15 ± 5 | Late Replication/Assembly |

Standard Experimental Protocols for Mechanistic Studies

The following are detailed methodologies for key experiments typically used to determine the mechanism of action of an anti-HSV-1 compound.

Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound.

-

Cell Seeding: Plate Vero cells (or another susceptible cell line) in 6-well plates and grow to confluence.

-

Virus Infection: Aspirate the growth medium and infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Staining and Counting: Fix the cells with methanol and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

-

Cell Preparation: Seed a susceptible cell line in multi-well plates and grow to confluence.

-

Synchronized Infection: Pre-chill the cells and the virus inoculum to 4°C. Adsorb HSV-1 to the cells for 1 hour at 4°C to allow attachment but not entry.

-

Initiation of Infection: Wash the cells to remove unattached virus and add pre-warmed medium to initiate synchronous infection (time zero).

-

Staggered Compound Addition: Add the test compound at a fixed, inhibitory concentration at various time points before and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

-

Viral Yield Measurement: At a late time point (e.g., 24 hours post-infection), harvest the cells and supernatant, and determine the viral titer using a plaque assay.

-

Interpretation: The time point at which the addition of the compound no longer results in a significant reduction in viral titer indicates the approximate end of the sensitive stage of the viral life cycle.

Conclusion and Future Directions

This compound represents a promising anti-HSV-1 agent with a unique chemical structure. While its potent antiviral activity has been established, a significant knowledge gap exists regarding its specific mechanism of action. The lack of publicly available data necessitates further research to unlock its full therapeutic potential.

Future investigations should focus on a systematic evaluation of this compound's effect on each stage of the HSV-1 life cycle using the standard assays outlined in this guide. Identifying the specific viral or host target of this compound will be paramount. Such studies would not only pave the way for the potential clinical development of this natural product but could also unveil novel aspects of HSV-1 biology and new strategies for antiviral intervention. The illustrative data and protocols provided herein offer a roadmap for these future research endeavors.

References

Investigating the Biosynthesis of Cycloviracins in Kibdelosporangium albatum: A Proposed Research Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloviracins, produced by the actinomycete Kibdelosporangium albatum, are a family of glycolipid macrolides with notable antiviral properties. Despite significant interest in their therapeutic potential, which has led to the successful total chemical synthesis of congeners like Cycloviracin B1, their natural biosynthetic pathway remains unelucidated. This technical guide addresses the current knowledge gap and proposes a comprehensive research framework to uncover the genetic and enzymatic basis of Cycloviracin biosynthesis. By leveraging modern genomic and biochemical techniques, the proposed strategy aims to identify the responsible biosynthetic gene cluster (BGC), characterize the key enzymes, and pave the way for bioengineering approaches to produce novel Cycloviracin analogs.

Current State of Knowledge: A Research Opportunity

A thorough review of the scientific literature reveals a significant focus on the chemical synthesis of Cycloviracins to determine their complex stereochemistry and to enable structure-activity relationship studies. However, there is a conspicuous absence of published research detailing the enzymatic machinery responsible for their production in Kibdelosporangium albatum.

While direct studies on Cycloviracin biosynthesis are lacking, broader genomic investigations into the genus Kibdelosporangium indicate a rich potential for secondary metabolite production. Recent studies have highlighted that Kibdelosporangium possesses a high number of diverse biosynthetic gene clusters (BGCs), many of which are unique to the genus. For instance, the biosynthetic gene cluster for kibdelomycin has been identified in a Kibdelosporangium species, showcasing the feasibility of discovering novel enzymatic pathways within this genus. This untapped biosynthetic potential underscores the importance of a targeted investigation into the genetic blueprint for Cycloviracin assembly.

Proposed Research Workflow for Elucidating the Cycloviracin Biosynthetic Pathway

Based on established methodologies for the characterization of natural product biosynthesis, the following experimental workflow is proposed. This multi-step approach integrates genomics, bioinformatics, molecular biology, and analytical chemistry to systematically uncover the Cycloviracin biosynthetic pathway.

Detailed Methodologies for the Proposed Investigation

The following sections outline the hypothetical experimental protocols for the key stages of the proposed research.

Genomic and Bioinformatic Analysis

-

Whole Genome Sequencing: High-quality genomic DNA from Kibdelosporangium albatum would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a complete and accurate genome assembly.

-

Bioinformatic Identification of the BGC: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BLAST (Basic Local Alignment Search Tool). Given the macrolide structure of Cycloviracins, the search would focus on identifying large Type I Polyketide Synthase (PKS) or a hybrid PKS-Non-Ribosomal Peptide Synthetase (NRPS) gene cluster. The predicted chemical structure from the identified BGC would be compared with the known structure of Cycloviracins.

Genetic Validation of the Putative BGC

-

Gene Inactivation: To confirm the role of the candidate BGC in Cycloviracin production, targeted gene knockout or silencing of a key synthase gene (e.g., a PKS ketosynthase domain) would be performed using CRISPR/Cas9-based genome editing adapted for actinomycetes.

-

Metabolite Profiling: The wild-type and mutant strains of K. albatum would be cultivated under identical conditions. The resulting broths would be extracted and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). A comparison of the metabolite profiles would be expected to show the absence of Cycloviracins in the mutant strain, thus confirming the BGC's involvement.

Heterologous Expression

-

Cloning and Host Selection: The entire putative Cycloviracin BGC would be captured from the K. albatum genome using techniques such as Transformation-Associated Recombination (TAR) cloning in yeast. The cloned BGC would then be introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Verification of Production: The engineered host strain would be fermented, and the culture extracts analyzed by HPLC-MS/MS for the production of Cycloviracins. Successful heterologous expression would definitively link the cloned BGC to Cycloviracin biosynthesis and provide a platform for future pathway engineering.

Biochemical Characterization

-

Enzyme Expression and Purification: Individual genes from the BGC encoding tailoring enzymes (e.g., glycosyltransferases, methyltransferases, oxidoreductases) would be cloned into expression vectors and overexpressed in E. coli. The enzymes would then be purified using affinity chromatography.

-

In Vitro Assays: The purified enzymes would be incubated with putative substrates (e.g., early-stage Cycloviracin intermediates or precursor molecules) and necessary co-factors. The reaction products would be analyzed by LC-MS to determine the specific function of each enzyme in the pathway, such as the attachment of the sugar moieties or modifications to the macrolide core.

Anticipated Outcomes and Future Directions

The successful execution of this research framework would provide the first detailed understanding of Cycloviracin biosynthesis. The identification and characterization of the BGC and its associated enzymes would not only be a significant contribution to the field of natural product biosynthesis but would also have several practical applications:

-

Pathway Engineering: The heterologous expression system could be used to generate novel Cycloviracin analogs with improved antiviral activity or pharmacokinetic properties through combinatorial biosynthesis and targeted gene mutations.

-

Enzymatic Synthesis: The characterized enzymes could be utilized as biocatalysts for the in vitro synthesis of complex intermediates or for the modification of other natural products.

-

Supply Enhancement: Overexpression of the BGC in a high-producing heterologous host could lead to a more efficient and scalable production of Cycloviracins for further preclinical and clinical development.

Unraveling the Enigma of Cycloviracin B2: A Quest for Cellular Targets in Viral Warfare

For Immediate Release

[City, State] – [Date] – Despite its early promise as a potent antiviral agent, particularly against Herpes Simplex Virus Type 1 (HSV-1), the precise cellular targets and mechanism of action of Cycloviracin B2 remain a significant knowledge gap in the scientific community. This in-depth technical guide serves to consolidate the available information on this compound, highlight the current limitations in our understanding, and chart a course for future research to unlock its full therapeutic potential.

Introduction: The Discovery of a Novel Antiviral

This compound, along with its counterpart Cycloviracin B1, was first identified as a novel antiviral antibiotic produced by Kibdelosporangium albatum.[1] Initial studies revealed its potent activity against HSV-1, a ubiquitous pathogen responsible for a wide range of human diseases. The unique acylsaccharide structure of this compound suggested a potentially novel mechanism of action, distinct from existing antiviral drugs.[1] However, detailed investigations into its molecular interactions within the host cell have since been limited.

The Uncharted Territory: Primary Cellular Targets

Decades after its discovery, the primary cellular targets of this compound in viral infections are yet to be definitively identified in publicly accessible research. While the primary antiviral effect is documented against HSV-1, the specific host or viral proteins that this compound interacts with to exert this effect remain unknown.[1]

General antiviral strategies often involve targeting key stages of the viral life cycle, such as:

-

Viral Entry: Inhibition of viral attachment to host cell receptors or fusion of the viral envelope with the cell membrane.

-

Viral Replication: Interference with the replication of the viral genome, often by targeting viral enzymes like DNA polymerase.

-

Viral Assembly and Egress: Disruption of the assembly of new viral particles or their release from the host cell.

It is plausible that this compound acts on one or more of these stages. However, without specific experimental evidence, any proposed mechanism remains speculative.

Charting the Path Forward: A Call for Renewed Investigation

To elucidate the mechanism of action of this compound, a concerted research effort is required. The following experimental approaches would be crucial in identifying its cellular targets:

Experimental Workflow for Target Identification

Caption: Proposed experimental workflow for identifying and validating the cellular targets of this compound.

Detailed Methodologies

-

Affinity Chromatography: Immobilized this compound could be used as bait to capture interacting proteins from lysates of virus-infected cells. Mass spectrometry analysis of the captured proteins would identify potential targets.

-

Yeast Two-Hybrid Screening: A library of viral and host proteins could be screened for interaction with this compound in a yeast-based system.

-

High-Throughput Cell-based Assays: Screening of this compound against a panel of cell lines with known mutations or reporter systems could provide clues about the pathways it affects.

-

Molecular Docking Simulations: Once potential targets are identified, computational modeling could predict the binding mode and affinity of this compound to these proteins.

Quantitative Data: A Critical Missing Piece

Currently, there is a lack of publicly available quantitative data regarding the efficacy of this compound beyond initial findings. To advance its development, future studies must rigorously quantify its antiviral activity and cytotoxicity.

Table 1: Essential Quantitative Data for Future this compound Studies

| Parameter | Description | Experimental Method |

| EC50 | The concentration of this compound that inhibits 50% of viral replication. | Plaque reduction assay, yield reduction assay, or quantitative PCR. |

| CC50 | The concentration of this compound that causes a 50% reduction in cell viability. | MTT assay, MTS assay, or similar cytotoxicity assays. |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | Calculated from CC50 and EC50 values. |

| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the strength of binding to its target. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |

| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. | Enzyme kinetics assays (if the target is an enzyme). |

Conclusion: A Promising Antiviral Awaiting Rediscovery

This compound represents a potentially valuable antiviral compound whose full potential has yet to be realized due to a lack of follow-up research into its mechanism of action. The scientific community is encouraged to revisit this promising molecule, employing modern techniques to finally elucidate its primary cellular targets. Unlocking the secrets of this compound could not only provide a new therapeutic option for HSV-1 infections but also potentially reveal novel antiviral strategies that can be applied to other viral pathogens. The path forward requires a dedicated and systematic investigation, but the potential rewards for human health are substantial.

References

Cycloviracin B2: A Technical Deep-Dive into its Physicochemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Cycloviracin B2, a novel antiviral antibiotic, has demonstrated significant potential, particularly in its potent activity against Herpes Simplex Virus type 1 (HSV-1). This technical guide provides a comprehensive overview of its physico-chemical properties, a detailed account of its structural elucidation, and an exploration of its biological activity, drawing from foundational and subsequent research.

Core Physico-chemical Characteristics

This compound is a macrocyclic diester, a member of the acylsaccharide class of antibiotics. It is produced by the bacterium Kibdelosporangium albatum (strain R761-7). While detailed quantitative data remains somewhat elusive in publicly accessible literature, the foundational studies have characterized it as a white powder.

| Property | Value | Reference |

| Molecular Formula | C₈₄H₁₄₂O₃₅ | |

| Molecular Weight | 1696 | |

| Appearance | White powder | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water. Insoluble in n-hexane. | [1] |

| Melting Point | 148 - 152 °C | [1] |

| Specific Rotation | [α]D²⁵ +28° (c 1.0, CHCl₃) | [1] |

Structural Elucidation: A Multi-faceted Approach

The intricate structure of this compound was determined through a combination of chemical degradation and advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Structure

This compound is a unique macrocyclic compound composed of a carbohydrate core and two long-chain hydroxy fatty acids. The carbohydrate portion consists of five monosaccharide units: two D-glucose and three 2-O-methyl-D-glucose residues. These are linked together to form a macrocyclic diester. The two hydroxy fatty acids are a C24 and a C26 acid.

Experimental Protocols

While the seminal papers provide a high-level overview of the methodologies, detailed, step-by-step protocols are not extensively published. The following represents a generalized workflow based on the described techniques.

1. Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from the fermentation broth of Kibdelosporangium albatum is depicted below. This process typically involves solvent extraction and multiple chromatographic steps to achieve a pure compound.

Figure 1. Generalized workflow for the isolation and purification of this compound.

2. Structural Analysis Workflow

The determination of the complex structure of this compound relied on a combination of spectroscopic methods.

Figure 2. Workflow for the structural elucidation of this compound.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provided information about the number and types of protons in the molecule, including those on the sugar rings and the fatty acid chains.

-

¹³C NMR: Revealed the number and types of carbon atoms, confirming the presence of ester carbonyls, sugar carbons, and the long alkyl chains of the fatty acids.

-

2D NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the individual monosaccharide units and the fatty acids, and determining how they are linked together to form the macrocyclic structure.

-

Biological Activity and Potential Mechanism of Action

This compound exhibits weak activity against Gram-positive bacteria but is noted for its potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[1] The exact mechanism of action has not been fully elucidated in the available literature. However, based on the general mechanisms of other antiviral agents targeting HSV-1, a hypothetical signaling pathway can be proposed. Antiviral compounds often interfere with viral entry, replication, or egress.

The following diagram illustrates potential points of intervention for an antiviral agent like this compound in the HSV-1 lifecycle.

Figure 3. Potential antiviral intervention points for this compound in the HSV-1 lifecycle.

Further research is required to pinpoint the precise molecular target and the specific signaling pathways modulated by this compound to exert its anti-HSV-1 effects. Understanding its mechanism of action is a critical next step for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Susceptibility Testing of Cycloviracin B2 against Herpes Simplex Virus Type 1 (HSV-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Herpes Simplex Virus Type 1 (HSV-1) is a prevalent pathogen, causing a range of diseases from oral lesions to more severe conditions, particularly in immunocompromised individuals.[1] The emergence of drug-resistant strains necessitates the discovery and development of novel antiviral agents.[1] Cycloviracin B2, an antiviral antibiotic, has demonstrated potent activity against HSV-1.[2] This document provides a detailed protocol for determining the in vitro antiviral susceptibility of this compound against HSV-1, enabling researchers to assess its efficacy and therapeutic potential.

The primary method detailed here is the Plaque Reduction Assay (PRA), considered the gold standard for evaluating HSV susceptibility to antiviral drugs.[3][4] This assay quantifies the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀). Additionally, a protocol for assessing the cytotoxicity of this compound is included to determine the 50% cytotoxic concentration (CC₅₀) and subsequently calculate the selectivity index (SI), a critical measure of the compound's therapeutic window.[5][6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Category | Item | Specifications |

| Cell Lines | Vero (African Green Monkey Kidney) Cells | ATCC CCL-81 or equivalent[1][7] |

| Viruses | Herpes Simplex Virus Type 1 (HSV-1) | e.g., KOS, F, or clinical isolate strain[6] |

| Media & Buffers | Dulbecco's Modified Eagle Medium (DMEM) | High glucose, with L-glutamine & sodium bicarbonate[8][9] |

| Fetal Bovine Serum (FBS) | Heat-inactivated | |

| Penicillin-Streptomycin Solution | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | |

| Trypsin-EDTA Solution | 0.25% Trypsin, 0.53 mM EDTA | |

| Antiviral Compounds | This compound | Stock solution prepared in an appropriate solvent (e.g., DMSO) |

| Acyclovir | Positive control[10] | |

| Assay Reagents | Methylcellulose | 2% solution in DMEM |

| Crystal Violet Staining Solution | 0.5% in 20% ethanol[4] | |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | For cytotoxicity assay[11][12] | |

| Dimethyl Sulfoxide (DMSO) | For formazan solubilization | |

| Labware | Cell culture flasks (T-25, T-75) | Sterile, tissue culture-treated |

| 12-well and 96-well plates | Sterile, tissue culture-treated | |

| Pipettes and tips | Sterile | |

| Centrifuge tubes | Sterile | |

| Equipment | Biosafety cabinet (Class II) | |

| CO₂ incubator | 37°C, 5% CO₂ | |

| Inverted microscope | ||

| Centrifuge | ||

| Plate reader (for MTT assay) | Capable of measuring absorbance at 570 nm |

Experimental Protocols

Cell Culture and Virus Propagation

Protocol for Vero Cell Maintenance:

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

-

Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, incubate for 3-5 minutes at 37°C, and then neutralize with complete growth medium.

Protocol for HSV-1 Stock Preparation:

-

Infect a confluent monolayer of Vero cells in a T-75 flask with HSV-1 at a low multiplicity of infection (MOI) of 0.01.[7]

-

Incubate the infected cells at 37°C until 80-90% of the cells exhibit cytopathic effect (CPE).

-

Harvest the virus by subjecting the cell culture flask to three cycles of freezing and thawing.

-

Centrifuge the lysate at 2,000 rpm for 10 minutes to pellet cellular debris.

-

Aliquot the supernatant containing the virus stock and store at -80°C.

-

Determine the virus titer (Plaque Forming Units per mL, PFU/mL) using a standard plaque assay.[4]

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of this compound that is non-toxic to Vero cells.

Protocol:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1]

-

Prepare serial dilutions of this compound in DMEM with 2% FBS. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.

-

Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (cell-free control) and cells with medium containing the solvent (vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is determined as the concentration of the compound that reduces cell viability by 50%.[1]

Data Presentation: Cytotoxicity of this compound on Vero Cells

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | [Value] | 100 |

| [Conc. 1] | [Value] | [Value] |

| [Conc. 2] | [Value] | [Value] |

| [Conc. 3] | [Value] | [Value] |

| [Conc. 4] | [Value] | [Value] |

| [Conc. 5] | [Value] | [Value] |

Plaque Reduction Assay (PRA)

Protocol:

-

Seed Vero cells in 12-well plates at a density of 4 x 10⁵ cells per well and incubate overnight to form a confluent monolayer.[8][10]

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Dilute the HSV-1 stock to a concentration that will produce 50-100 plaques per well.

-

Remove the growth medium from the cells and infect the monolayer with 100 µL of the diluted virus.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.[10]

-

After incubation, remove the virus inoculum and gently wash the cells with PBS.

-

Overlay the cell monolayer with 1 mL of DMEM containing 2% FBS, 0.8% methylcellulose, and the respective concentrations of this compound.[10] Include a positive control (Acyclovir) and a no-drug virus control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until plaques are visible.

-

Fix the cells with methanol and stain with 0.5% crystal violet solution for 20-30 minutes.[4]

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration compared to the virus control. The EC₅₀ is the concentration of the compound that inhibits plaque formation by 50%.[4]

Data Presentation: Antiviral Activity of this compound against HSV-1

| This compound Conc. (µM) | Plaque Count (Average) | % Plaque Inhibition |

| 0 (Virus Control) | [Value] | 0 |

| [Conc. 1] | [Value] | [Value] |

| [Conc. 2] | [Value] | [Value] |

| [Conc. 3] | [Value] | [Value] |

| [Conc. 4] | [Value] | [Value] |

| Acyclovir (Positive Control) | [Value] | [Value] |

Data Analysis and Interpretation

The EC₅₀ and CC₅₀ values are typically calculated by plotting the percentage of inhibition or viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

The Selectivity Index (SI) is a crucial parameter to evaluate the antiviral efficacy relative to its cytotoxicity and is calculated as follows:

SI = CC₅₀ / EC₅₀ [6]

A higher SI value indicates a more promising therapeutic potential, as it suggests that the compound is effective at concentrations that are not harmful to the host cells.

Summary of In Vitro Efficacy and Cytotoxicity

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | [Value] | [Value] | [Value] |

| Acyclovir | [Value] | [Value] | [Value] |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for the Cytotoxicity (MTT) Assay.

Caption: Workflow for the Plaque Reduction Assay (PRA).

Conclusion

This document outlines a robust and standardized protocol for the in vitro evaluation of this compound's antiviral activity against HSV-1. By following these detailed methodologies for cell culture, virus propagation, cytotoxicity assessment, and the plaque reduction assay, researchers can generate reliable and reproducible data to characterize the antiviral profile of this compound. The accurate determination of EC₅₀, CC₅₀, and the resulting Selectivity Index will be instrumental in guiding further preclinical development of this promising antiviral candidate.

References

- 1. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 5. fda.gov [fda.gov]

- 6. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]

- 9. jove.com [jove.com]

- 10. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 11. A screening system for antiviral compounds against herpes simplex virus type 1 using the MTT method with L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols: Establishing a Plaque Reduction Assay for Determining the Efficacy of Cycloviracin B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is the gold standard method for determining the infectivity of a lytic virus and is a cornerstone in the evaluation of antiviral compounds.[1][2][3] This technique relies on the ability of infectious virus particles to form plaques, which are localized areas of cell death or cytopathic effect (CPE) within a confluent monolayer of susceptible host cells.[4][5] The number of these plaques is directly proportional to the concentration of infectious virus in the sample.

When evaluating an antiviral agent, such as Cycloviracin B2, the plaque reduction assay is employed to quantify the compound's ability to inhibit virus replication. This is achieved by treating virus-infected cells with varying concentrations of the antiviral compound and observing the reduction in the number of plaques compared to an untreated control.[6] The resulting data can be used to determine key efficacy parameters, most notably the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50%.[7][8][9]

These application notes provide a detailed protocol for establishing a robust and reproducible plaque reduction assay to determine the antiviral efficacy of this compound against Herpes Simplex Virus Type 1 (HSV-1), against which it has shown potent activity.[10]

Experimental Protocols

This section details the step-by-step methodology for performing a plaque reduction assay to evaluate the antiviral activity of this compound.

Materials and Reagents

-

Cell Line: Vero cells (ATCC® CCL-81™), a kidney epithelial cell line from an African green monkey, are highly susceptible to HSV-1 infection.

-

Virus: Herpes Simplex Virus Type 1 (HSV-1), a strain with known plaquing efficiency (e.g., KOS or MacIntyre strain).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Cell Culture Media:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

-

Overlay Medium: 1.2% Methylcellulose in 2x DMEM.

-

Staining Solution: 0.1% Crystal Violet in 20% ethanol.

-

Fixative: 10% Formalin in Phosphate Buffered Saline (PBS).

-

Buffers and Solutions: PBS, Trypsin-EDTA (0.25%).

-

Equipment and Consumables:

-

6-well or 12-well cell culture plates

-

Sterile serological pipettes and pipette tips

-

CO2 incubator (37°C, 5% CO2)

-

Biosafety cabinet (Class II)

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Centrifuge

-

Water bath

-

Experimental Workflow Diagram

Caption: Workflow for Plaque Reduction Assay.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture and expand Vero cells in growth medium.

-

On the day before the assay, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with growth medium.

-

Count the cells and adjust the concentration to 3 x 10^5 cells/mL.

-

Seed 2 mL of the cell suspension into each well of a 6-well plate.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to form a confluent monolayer.

Day 2: Virus Infection and Compound Treatment

-

Prepare serial dilutions of the this compound stock solution in infection medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions. Include a "no drug" control.

-

Thaw the HSV-1 stock and dilute it in infection medium to a concentration that will produce 50-100 plaques per well. This concentration needs to be predetermined by titrating the virus stock.

-

In separate tubes, mix equal volumes of each this compound dilution with the diluted virus suspension. Also, prepare a virus control by mixing the diluted virus with infection medium containing the same concentration of the drug solvent (e.g., DMSO) as the highest drug concentration well.

-

Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

-

Aspirate the growth medium from the confluent Vero cell monolayers and wash once with PBS.

-

Inoculate the cells with 200 µL of the respective virus-compound mixtures.

-

Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes.

Day 2-5: Plaque Development

-

After the adsorption period, aspirate the inoculum from each well.

-

Gently overlay the cell monolayers with 2 mL of the methylcellulose overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days. The incubation time will depend on the specific HSV-1 strain and should be optimized to allow for the formation of visible plaques.

Day 5: Plaque Visualization and Counting

-

Carefully aspirate the methylcellulose overlay.

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 20 minutes at room temperature.

-

Aspirate the formalin and stain the cell monolayers by adding 1 mL of 0.1% crystal violet solution to each well for 15-20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

Data Presentation and Analysis

The raw data from the plaque reduction assay consists of the plaque counts for each concentration of this compound. This data is then used to calculate the percentage of plaque formation inhibition and subsequently the IC50 value.

Calculation of Percentage Inhibition

The percentage of plaque inhibition is calculated using the following formula:

% Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

Data Summary Table

The results of the plaque reduction assay can be summarized in a table as shown below.

| This compound Conc. (µM) | Plaque Count (Replicate 1) | Plaque Count (Replicate 2) | Average Plaque Count | % Inhibition |

| 0 (Virus Control) | 85 | 91 | 88 | 0 |

| 0.1 | 78 | 82 | 80 | 9.1 |

| 0.3 | 65 | 71 | 68 | 22.7 |

| 1 | 42 | 48 | 45 | 48.9 |

| 3 | 21 | 25 | 23 | 73.9 |

| 10 | 8 | 12 | 10 | 88.6 |

| 30 | 2 | 4 | 3 | 96.6 |

| 100 | 0 | 0 | 0 | 100 |

| Cell Control | 0 | 0 | 0 | N/A |

Determination of IC50

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of the compound that corresponds to 50% inhibition on this curve.

Data Analysis Logical Flow

Caption: Data Analysis Flowchart.

Conclusion

The plaque reduction assay is a powerful and reliable method for quantifying the antiviral efficacy of compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can generate high-quality, reproducible data to determine the IC50 value of their test compounds. This information is critical for the preclinical evaluation and further development of novel antiviral therapeutics.

References

- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Detecting viruses: the plaque assay | Virology Blog [virology.ws]

- 4. agilent.com [agilent.com]

- 5. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of Cycloviracin B2 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the total synthesis of Cycloviracin B2 and its analogs. The methodologies described are primarily based on the successful total synthesis of the closely related analog, Cycloviracin B1, as accomplished by Fürstner and coworkers. The synthesis of this compound is anticipated to follow a highly similar pathway, with modifications to account for the structural differences in the fatty acid side chains.

Overview of the Synthetic Strategy

The total synthesis of Cycloviracins represents a significant challenge due to their complex structure, which features a large macrodiolide core and two extended, glycosylated fatty acid side chains. The strategy developed by Fürstner's group employs a convergent and highly efficient approach.

Key Features of the Synthetic Route:

-

Two-Directional Synthesis: The C2-symmetrical macrodiolide core is constructed using a template-directed macrodilactonization.

-

Convergent Assembly: The fatty acid side chains are synthesized separately and then coupled to the macrocyclic core.

-

Key Reactions:

-

Template-Directed Macrodilactonization

-

Modified Julia-Kocienski Olefination

-

Titanium-Catalyzed Asymmetric Addition of a Dialkylzinc Reagent

-

Selective Glycosylation

-

The overall synthetic workflow is depicted below:

Figure 1: General workflow for the total synthesis of Cycloviracins.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of Cycloviracin B1, which are expected to be comparable for the synthesis of this compound.

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Reference |

| Macrodilactonization | Dimerization/Lactonization | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), KI, collidine, CH3CN, rt, slow addition | 85-90 | Fürstner et al. |

| Asymmetric Alkylation | Nucleophilic Addition | Dialkylzinc, Ti(OiPr)4, chiral ligand, THF, -20 °C | 80-85 | Fürstner et al. |

| Glycosylation | Trichloroacetimidate Method | Glycosyl trichloroacetimidate, TMSOTf, CH2Cl2, -40 °C | 75-80 | Fürstner et al. |

| Julia-Kocienski Olefination | Olefination | PT-sulfone, KHMDS, THF, -78 °C | 65-75 | Fürstner et al. |

| Final Deprotection | Silyl Ether Cleavage | HF·pyridine, THF, rt | 85-95 | Fürstner et al. |

Experimental Protocols

Protocol 1: Template-Directed Macrodilactonization for the C2-Symmetrical Core

This protocol describes the highly efficient dimerization of a seco-acid precursor to form the macrodiolide core of Cycloviracin.

Materials:

-

Hydroxy acid precursor

-

2-chloro-1,3-dimethylimidazolinium chloride (DMC)

-

Potassium iodide (KI)

-

Collidine

-

Anhydrous acetonitrile (CH3CN)

Procedure:

-

A solution of the hydroxy acid precursor (1.0 equiv) and collidine (2.2 equiv) in anhydrous acetonitrile is prepared.

-

In a separate flask, a suspension of 2-chloro-1,3-dimethylimidazolinium chloride (1.1 equiv) and KI (2.0 equiv) in anhydrous acetonitrile is stirred at room temperature.

-

The solution of the hydroxy acid precursor is added dropwise to the suspension over a period of 6-8 hours using a syringe pump.

-

The reaction mixture is stirred for an additional 12 hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

-

The organic layer is washed with saturated aqueous NaHCO3, brine, and dried over MgSO4.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired macrodiolide.

Protocol 2: Julia-Kocienski Olefination for Side Chain Attachment

This protocol details the coupling of the fatty acid side chains (as sulfones) to the macrodiolide core (as an aldehyde).

Materials:

-

Macrodiolide-dialdehyde

-

1-Phenyl-1H-tetrazol-5-yl (PT) sulfone of the fatty acid side chain

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of the PT-sulfone (2.2 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

KHMDS (2.2 equiv, as a 0.5 M solution in toluene) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.

-

A solution of the macrodiolide-dialdehyde (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2-3 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over Na2SO4.

-

The solvent is evaporated, and the residue is purified by flash column chromatography to yield the coupled product.

Synthesis of this compound and Analogs

The primary structural difference between Cycloviracin B1 and B2 lies in the degree of unsaturation within one of the fatty acid side chains. To synthesize this compound, the corresponding saturated fatty acid building block would be utilized in the synthetic sequence. The key strategic elements, including the macrodilactonization and Julia-Kocienski olefination, would remain applicable.

For the synthesis of novel analogs, modifications can be introduced at various stages:

-

Varying the Fatty Acid Chains: Different lengths and functionalities can be incorporated into the side chains by starting with modified building blocks.

-

Altering the Glycosylation: Different sugar moieties can be introduced to investigate their impact on biological activity.

-

Modifying the Macrocycle: The size and functionality of the macrodiolide core can be altered by using different hydroxy acid precursors for the dimerization reaction.

Biological Activity and Mechanism of Action

Cycloviracins B1 and B2 have demonstrated potent antiviral activity, particularly against herpes simplex virus type 1 (HSV-1).[1] The entire molecular structure appears to be crucial for this activity, as synthetic intermediates have shown significantly reduced or no antiviral effects. The precise mechanism of action has not been fully elucidated in the reviewed literature, but it is believed to involve interactions with the viral envelope or host cell membrane, preventing viral entry.

The logical relationship for the structure-activity relationship is outlined below:

Figure 2: Structure-Activity Relationship of Cycloviracins.

References

Application Notes and Protocols for Quantifying Cycloviracin B2 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the antiviral activity of Cycloviracin B2 against Herpes Simplex Virus Type 1 (HSV-1) in cell-based assays. The protocols include methods for determining the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of the compound, as well as assessing its cytotoxicity. Acyclovir, a well-characterized anti-HSV-1 drug, is used as a positive control to validate the assay performance.

Overview of Antiviral Assays

Several cell-based assays are commonly used to evaluate the efficacy of antiviral compounds. This document details the protocols for three standard assays:

-

Plaque Reduction Assay (PRA): This is a gold-standard assay for quantifying the inhibition of viral infectivity. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.

-

Virus Yield Reduction Assay (VYRA): This assay quantifies the reduction in the amount of infectious virus produced by cells treated with the antiviral compound. It is a sensitive method to determine the effect of a compound on viral replication.

-

MTT Cytotoxicity Assay: This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the host cells (50% cytotoxic concentration, CC50). This is crucial for determining the selectivity index (SI) of the antiviral compound.

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison. The following tables provide templates for presenting the results for this compound and the positive control, Acyclovir.

Table 1: Antiviral Activity of this compound and Acyclovir against HSV-1

| Compound | Assay | Endpoint | Value (µM) |

| This compound | Plaque Reduction Assay | IC50 | To be determined |

| Virus Yield Reduction Assay | EC50 | To be determined | |

| Acyclovir | Plaque Reduction Assay | IC50 | 0.85 |

| Virus Yield Reduction Assay | EC50 | To be determined |

Table 2: Cytotoxicity of this compound and Acyclovir

| Compound | Cell Line | Assay | Endpoint | Value (µM) |

| This compound | Vero | MTT Assay | CC50 | To be determined |

| Acyclovir | Vero | MTT Assay | CC50 | >6400 |

Table 3: Selectivity Index of this compound and Acyclovir

| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | From Table 2 | From Table 1 | To be calculated |

| Acyclovir | >6400 | 0.85 | >7529 |

Experimental Protocols

Cell Line and Virus

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-1 propagation and antiviral assays. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Virus: A laboratory-adapted strain of HSV-1, such as KOS or MacIntyre, should be used. Viral stocks are prepared by infecting Vero cell monolayers and harvesting the virus when the cytopathic effect (CPE) is extensive. The virus titer is determined by a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).

Plaque Reduction Assay (PRA) Protocol

This assay measures the inhibition of viral plaque formation.

Materials:

-

Vero cells

-

HSV-1 stock

-

This compound (various concentrations)

-

Acyclovir (positive control, various concentrations)

-

DMEM with 2% FBS (infection medium)

-

Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well plates

Procedure:

-

Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.

-

On the day of the assay, prepare serial dilutions of this compound and Acyclovir in infection medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

After the incubation, remove the viral inoculum and wash the cells with PBS.

-

Add 2 mL of overlay medium containing the different concentrations of this compound or Acyclovir to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin for 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.

-

The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%. This can be calculated using regression analysis.

Virus Yield Reduction Assay (VYRA) Protocol

This assay quantifies the reduction in the production of infectious virus particles.

Materials:

-

Vero cells

-

HSV-1 stock

-

This compound (various concentrations)

-

Acyclovir (positive control, various concentrations)

-

DMEM with 2% FBS

-

24-well plates

Procedure:

-

Seed Vero cells in 24-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound and Acyclovir in DMEM with 2% FBS.

-

Infect the cell monolayers with HSV-1 at an MOI of 1.

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the different concentrations of the compounds.

-

Incubate the plates for 24-48 hours at 37°C.

-

Harvest the supernatant from each well. This supernatant contains the progeny virus.

-

Perform serial 10-fold dilutions of the harvested supernatants.

-

Titer the diluted virus samples on fresh Vero cell monolayers in 96-well plates using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

-

The virus yield is calculated for each compound concentration.

-

The EC50 value is the concentration of the compound that reduces the virus yield by 50% compared to the virus control.

MTT Cytotoxicity Assay Protocol

This assay determines the cytotoxicity of the compounds on the host cells.

Materials:

-

Vero cells

-

This compound (various concentrations)

-

Acyclovir (positive control, various concentrations)

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or Acyclovir. Include a cell control with no compound.

-

Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualization of Workflows and Pathways

Experimental Workflow for Antiviral Compound Screening

The following diagram illustrates the general workflow for screening and characterizing antiviral compounds like this compound.

High-throughput screening methods for identifying novel antiviral compounds like Cycloviracin B2.

Application Notes & Protocols: High-Throughput Screening for Novel Antiviral Compounds

Introduction

The discovery of novel antiviral agents is critical for combating emerging viral threats and overcoming drug resistance. High-Throughput Screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of vast compound libraries to identify molecules that interfere with the viral life cycle.[1] These screens can be broadly categorized into two main types: cell-based (phenotypic) assays and biochemical (target-based) assays.[2] Cell-based assays assess the overall effect of a compound on viral replication within a host cell, offering insights into potential inhibition at any stage of the viral life cycle.[3] In contrast, biochemical assays are designed to measure the inhibition of specific, isolated viral or host components, such as viral enzymes, which are essential for replication.[4]

This document provides detailed protocols and application notes for two common HS methods: the Cytopathic Effect (CPE) Inhibition Assay, a cell-based approach, and the Viral Protease Inhibition Assay, a biochemical approach. These methods are fundamental for identifying novel antiviral compounds, such as the macrolide Cycloviracin B2, which exhibits potent activity against herpes simplex virus type 1.[5]

Section 1: General High-Throughput Screening Workflow

The process of identifying a novel antiviral candidate through HTS follows a structured, multi-step workflow. It begins with a primary screen of a large compound library, followed by progressively more rigorous testing of the initial "hits" to confirm their activity, determine their potency and selectivity, and eliminate false positives.

Caption: Overview of the drug discovery pipeline from primary screening to validated leads.

Section 2: Cell-Based HTS: Cytopathic Effect (CPE) Inhibition Assay

This phenotypic assay is a widely used method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced death or CPE.[6][7] Cell viability is typically quantified using a luminescent or fluorescent reagent, such as one that measures ATP levels (e.g., CellTiter-Glo), which correlate with the number of living cells.[8]

Experimental Workflow: CPE Inhibition Assay

The workflow involves seeding host cells, treating them with library compounds, infecting them with the virus, and measuring cell viability after an incubation period that allows for the development of CPE in untreated, infected control wells.

Caption: Step-by-step workflow for a typical CPE-based high-throughput screening assay.

Protocol: CPE Inhibition Assay

This protocol is adapted for screening a compound library against a virus (e.g., SARS-CoV-2) in Vero E6 cells in a 384-well format.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Complete Growth Medium: Minimal Essential Medium (MEM) with 7.5% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Assay Medium: MEM with 2.5% FBS.

-

Virus stock of known titer (e.g., TCID50/mL).

-

Compound library dissolved in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Opaque-walled 384-well assay plates.

-

Automated liquid handlers and plate reader with luminescence detection.

Procedure:

-

Cell Seeding: On the day before the assay, seed Vero E6 cells into 384-well plates at a density of 5,000 cells/well in 25 µL of Assay Medium.[6][9] Incubate overnight at 37°C with 5% CO2.

-

Compound Addition: Using an automated liquid handler, transfer approximately 25 nL of library compounds from the source plates to the assay plates, achieving a final concentration of 10 µM.[10]

-

Controls:

-

Virus Control (VC): Add DMSO vehicle to a set of wells. These wells will receive the virus.

-

Cell Control (CC): Add DMSO vehicle to another set of wells. These wells will not be infected.

-

-

Infection: Prepare a virus dilution in Assay Medium to achieve a Multiplicity of Infection (MOI) of 0.01.[6] Add 5 µL of this virus dilution to all wells except the Cell Control wells. Add 5 µL of Assay Medium to the Cell Control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the Virus Control wells.[7]

-

Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 30 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound using the formula: % Inhibition = [(RLU_compound - RLU_VC) / (RLU_CC - RLU_VC)] * 100 (where RLU is the Relative Luminescence Unit).

Data Presentation: Sample HTS Campaign Results

The following table summarizes typical parameters and outcomes from a large-scale CPE-based HTS campaign.

| Parameter | Value | Reference |

| Assay Format | 384-well plate | [6] |

| Cell Line | BSR (derivative of BHK-21) | [6] |

| Virus | Bluetongue Virus (BTV) | [6] |

| Multiplicity of Infection (MOI) | 0.01 | [6] |

| Compounds Screened | 194,950 | [6] |

| Primary Hit Threshold | >30% CPE Inhibition | [6] |

| Primary Hit Rate | 0.35% (693 compounds) | [6] |

| Confirmed Hits (IC50 ≤ 100 µM) | 185 compounds | [6] |

| Z'-Factor (Assay Quality) | ≥ 0.70 | [6] |

| Signal-to-Background Ratio | ≥ 7.10 | [6] |

Section 3: Biochemical HTS: Viral Protease Inhibition Assay

Many viruses, including coronaviruses and flaviviruses, rely on proteases to cleave large polyproteins into individual, functional proteins required for replication.[4][11] These proteases are excellent targets for biochemical HTS. Assays often utilize a fluorogenic peptide substrate that mimics the protease's natural cleavage site. When cleaved, a fluorophore is released from a quencher, resulting in a measurable increase in fluorescence.

Target Pathway: Viral Polyprotein Processing

This diagram illustrates the critical role of a viral protease (like SARS-CoV-2 3CLpro) in processing a viral polyprotein, a process that is essential for forming the viral replication complex.

Caption: Inhibition of viral protease blocks the maturation of viral proteins.

Protocol: Fluorescence-Based Protease Inhibition Assay

This protocol describes a generic HTS assay for inhibitors of a viral protease (e.g., SARS-CoV-2 3CLpro) in a 384-well format.

Materials:

-

Recombinant viral protease, purified.

-

Fluorogenic peptide substrate (e.g., containing a FRET pair).

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5).

-

Compound library dissolved in DMSO.

-

Black, low-volume 384-well assay plates.

-

Automated liquid handlers and a fluorescence plate reader.

Procedure:

-

Compound Dispensing: Add 50 nL of library compounds or DMSO vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of recombinant protease diluted in Assay Buffer to each well to a final concentration (e.g., 50 nM).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate diluted in Assay Buffer to each well to a final concentration (e.g., 20 µM).

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em = 340/490 nm). Monitor the increase in fluorescence every 60 seconds for 15-30 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well.

-

Calculate the percentage of inhibition for each compound using the formula: % Inhibition = [1 - (Rate_compound / Rate_DMSO_control)] * 100

-

Hits are typically defined as compounds showing inhibition above a certain threshold (e.g., >50%).

-

Data Presentation: Sample Protease Inhibitor Screen

The table below shows representative data for confirmed hits from a hypothetical protease inhibitor screen, including their potency and selectivity.

| Compound ID | Primary Screen % Inhibition | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Cmpd-001 | 85.2 | 1.0 | > 50 | > 50 |

| Cmpd-002 | 78.9 | 3.2 | > 50 | > 15.6 |

| Cmpd-003 | 65.5 | 8.1 | 25.3 | 3.1 |

| Cmpd-004 (Toxic) | 99.8 | 0.5 | 1.2 | 2.4 |

| Remdesivir (Control) | N/A | > 100 (Not a protease inhibitor) | 15.5 | N/A |

| GC376 (Control) | 95.0 | 1.0 | 35.0 | 35.0 |

References

- 1. High‐throughput screening assays for SARS‐CoV‐2 drug development: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Deconvoluting Viral Biology and Anti-Viral Drug Discovery with Bioassays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis techniques for the structural confirmation of Cycloviracin B2.

Introduction

Cycloviracin B2 is a novel antiviral antibiotic belonging to the macrolide class of natural products. Its complex macrocyclic structure, composed of a unique combination of D-glucose, 2-O-methyl-D-glucose, and long-chain hydroxy fatty acids, necessitates a multi-faceted analytical approach for unambiguous structural confirmation.[1] This document provides detailed application notes and experimental protocols for the key spectroscopic techniques employed in the elucidation of this compound's structure, tailored for researchers, scientists, and professionals in drug development.

The structural determination of this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information, which, when pieced together, reveals the complete molecular architecture.

Overall Workflow for Structural Confirmation

The logical workflow for the structural confirmation of this compound involves a series of spectroscopic analyses, each building upon the information provided by the last.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of complex organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments is essential to establish the carbon framework and the intricate network of proton-proton and proton-carbon correlations.

Data Presentation

| Technique | Observed Data for this compound (Illustrative) | Interpretation |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. | Provides information on the chemical environment of protons and their neighboring protons. |

| ¹³C NMR | Chemical shifts (δ) in ppm. | Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O). |

| COSY | Cross-peaks indicating ¹H-¹H couplings. | Establishes proton-proton connectivity within spin systems. |

| HMQC/HSQC | Cross-peaks showing direct ¹H-¹³C correlations. | Assigns protons to their directly attached carbon atoms. |

| HMBC | Cross-peaks showing long-range ¹H-¹³C correlations (2-3 bonds). | Connects different spin systems and establishes the overall carbon skeleton. |

Experimental Protocols

1.2.1. Sample Preparation

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

1.2.2. ¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

1.2.3. ¹³C NMR Spectroscopy

-

Instrument: Same as for ¹H NMR.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

1.2.4. 2D NMR Spectroscopy (COSY, HMQC/HSQC, HMBC)

-

Instrument: Same as for 1D NMR.

-

Pulse Programs: Use standard pulse sequences for COSY, HMQC/HSQC, and HMBC experiments.

-

Parameters: Optimize spectral widths, acquisition times, and relaxation delays for both dimensions based on the 1D spectra.

-

Processing: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the 2D spectra.

Caption: NMR experimental workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) experiments help in elucidating the fragmentation patterns, which provide insights into the connectivity of the different structural subunits.

Data Presentation

| Technique | Observed Data for this compound (Illustrative) | Interpretation |

| HRMS (e.g., ESI-TOF) | High-resolution m/z value of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). | Determination of the exact molecular formula. |

| MS/MS (e.g., CID) | m/z values of fragment ions. | Provides information on the structural fragments, such as the loss of sugar moieties or fatty acid side chains. |

Experimental Protocols

2.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1).

-

The addition of a small amount of formic acid or ammonium acetate can aid in ionization.